molecular formula C17H17N5O3S B3008577 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797628-48-8

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B3008577
CAS No.: 1797628-48-8
M. Wt: 371.42
InChI Key: DSNMPIYJFFRSOU-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. Through various reactions, derivatives such as pyran, pyridine, and pyridazine, as well as pyrazole and oxazole, were synthesized. Among these, eight compounds demonstrated significant antibacterial activities, highlighting the promise of sulfonamido-based compounds in antibacterial research (Azab, Youssef, & El‐Bordany, 2013).

Anticancer Applications

Research into sulfonamide-linked compounds has also extended into the realm of anticancer treatments. A study involving the design and synthesis of sulfonamide derivatives linked to a pyrimidine ring found that certain compounds exhibited strong inhibitory activity against the V600EBRAF mutation, which is a target in melanoma treatments. These compounds were further tested on NCI 60 cancer cell lines, revealing significant growth inhibition in various cancer types. This indicates the potential of sulfonamide derivatives in targeted cancer therapy (Abdel‐Maksoud et al., 2021).

Anti-Tuberculosis Potential

Sulfonamides have also been investigated for their anti-tuberculosis properties. A study synthesized novel derivatives and screened them for in vitro activities against Mycobacterium tuberculosis. These compounds, derived from N-sulfonation of specific precursors, showcased promising anti-tuberculosis activity, suggesting the potential use of sulfonamide compounds in combating tuberculosis (Jagannath & Krishnamurthy, 2021).

Antibacterial and Antifungal Activities

The exploration of sulfonamide compounds extends to their use in addressing various microbial infections. Studies have demonstrated the synthesis of compounds with significant antibacterial and antifungal activities. These findings support the role of sulfonamide derivatives in developing new antimicrobial agents, providing a foundation for future research in this area (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. Given the presence of a pyrimidine ring in its structure, it’s possible that it could interact with enzymes or receptors that recognize this motif .

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable activities, such as antimicrobial, antiviral, or antitumor activities, it could be further developed and optimized for use in these areas .

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-26(24,14-2-3-15-13(12-14)4-11-25-15)21-8-10-22-9-7-20-17(22)16-18-5-1-6-19-16/h1-3,5-7,9,12,21H,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMPIYJFFRSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.